1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- involves its interaction with fibroblast growth factor receptors. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
What sets 1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)- apart is its unique structure, which allows for potent inhibition of FGFR1, 2, and 3. This specificity and potency make it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
611205-18-6 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-11(8(2)16-15-7)10-5-9-3-4-13-12(9)14-6-10/h3-6H,1-2H3,(H,13,14) |
InChI Key |
UKELRNSNPZHDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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